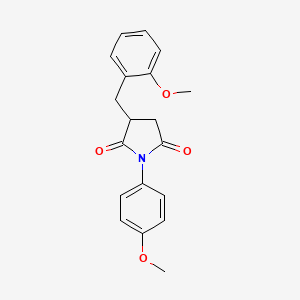
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In
Mechanism of Action
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII works by inhibiting the activity of glycogen synthase kinase-3 (this compound), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound activity, this compound inhibitor VIII can modulate various signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibitor VIII has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, this compound inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII in lab experiments is its specificity for this compound. This allows researchers to selectively target this compound activity without affecting other cellular processes. However, one of the limitations of using this compound inhibitor VIII is its potential toxicity, which can limit its therapeutic applications.
Future Directions
There are several future directions for research on 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII. One direction is to further explore its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective this compound inhibitors that can overcome the limitations of this compound inhibitor VIII. Additionally, research can be conducted to investigate the potential side effects and toxicity of this compound inhibitor VIII and other this compound inhibitors.
Synthesis Methods
The synthesis of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII involves the reaction of 2-methoxybenzylamine with 4-methoxyphenylacetic acid to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the corresponding ethyl ester. Finally, the ester is reacted with 2,5-pyrrolidinedione to form this compound inhibitor VIII.
Scientific Research Applications
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to have potential therapeutic applications in various diseases. In cancer research, this compound inhibitor VIII has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes research, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-15(8-10-16)20-18(21)12-14(19(20)22)11-13-5-3-4-6-17(13)24-2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNJUNJGCPOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4968744.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)
![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)
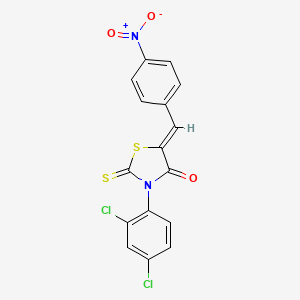
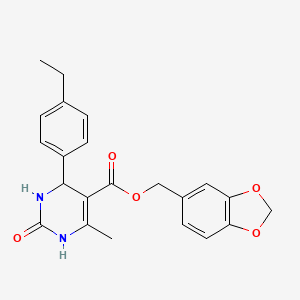
![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
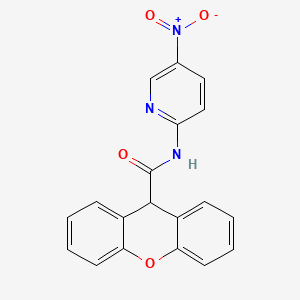
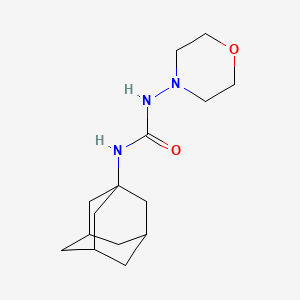
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)